molecular formula C11H15BrO B3258675 4-Bromo-1-tert-butyl-2-methoxybenzene CAS No. 30788-02-4

4-Bromo-1-tert-butyl-2-methoxybenzene

Cat. No.: B3258675
CAS No.: 30788-02-4
M. Wt: 243.14 g/mol
InChI Key: OZVLSRZWPYBLDA-UHFFFAOYSA-N
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Description

“4-Bromo-1-tert-butyl-2-methoxybenzene” is a chemical compound with the linear formula C11H15BrO . It has a molecular weight of 243.146 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H15BrO . The average mass is 243.140 Da and the monoisotopic mass is 242.030624 Da .

Scientific Research Applications

Environmental Presence and Effects

Brominated flame retardants, including compounds similar to 4-Bromo-1-tert-butyl-2-methoxybenzene, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. There is an increasing application of these compounds which calls for more research into their occurrence, environmental fate, and toxicity. A review highlights large knowledge gaps for many of these compounds, indicating the need for optimized analytical methods and further research on their effects on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Chemistry Applications

The synthesis of brominated and other halogenated compounds, including methods that could be applied to or derived from this compound, is a significant area of research. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, shows the importance of developing efficient, scalable synthetic routes for halogenated compounds (Qiu, Gu, Zhang, & Xu, 2009).

Analytical and Environmental Chemistry

Analytical methods used in determining the antioxidant activity of compounds, including those related to this compound, are crucial in various fields such as food engineering, medicine, and pharmacy. A review of these methods underscores the importance of understanding the antioxidant properties of compounds, which could have implications for the study and application of brominated benzene derivatives (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are yet to be elucidated.

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the compound to form succinimide (SH), leading to the formation of a new radical . This new radical can then react with NBS to form a brominated compound .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.

Result of Action

Brominated compounds are known to participate in free radical reactions , which can lead to changes in the structure of the compound and potentially affect various cellular processes.

Properties

IUPAC Name

4-bromo-1-tert-butyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVLSRZWPYBLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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